(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
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Overview
Description
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and an amine group at the ethan-1-amine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position of the triazole ring may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(1R)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)/t4-/m1/s1 |
InChI Key |
JYXQLWGUUVLZPQ-SCSAIBSYSA-N |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H](C)N |
Canonical SMILES |
CCC1=NC(=NN1)C(C)N |
Origin of Product |
United States |
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